molecular formula C6H5ClN4O B11911391 2-amino-4-chloro-5,7-dihydro-6H-Pyrrolo[2,3-d]pyrimidin-6-one

2-amino-4-chloro-5,7-dihydro-6H-Pyrrolo[2,3-d]pyrimidin-6-one

Cat. No.: B11911391
M. Wt: 184.58 g/mol
InChI Key: QSBSYCIZIFWVLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-4-chloro-5,7-dihydro-6H-Pyrrolo[2,3-d]pyrimidin-6-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest due to its diverse biological activities, including protein kinase inhibition and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-chloro-5,7-dihydro-6H-Pyrrolo[2,3-d]pyrimidin-6-one typically involves the following steps :

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-chloro-5,7-dihydro-6H-Pyrrolo[2,3-d]pyrimidin-6-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major product of these reactions is the target compound itself, this compound, along with various substituted derivatives depending on the nucleophiles used in substitution reactions .

Mechanism of Action

The mechanism of action of 2-amino-4-chloro-5,7-dihydro-6H-Pyrrolo[2,3-d]pyrimidin-6-one involves its interaction with molecular targets such as protein kinases. It acts as an inhibitor by binding to the active site of the kinase, thereby preventing the phosphorylation of target proteins. This inhibition disrupts cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Biological Activity

2-Amino-4-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one is a compound belonging to the pyrrolo[2,3-d]pyrimidine class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name: this compound
  • Molecular Formula: C7H8ClN5O
  • Molecular Weight: 201.62 g/mol
  • Structure: The compound features a pyrrolo[2,3-d]pyrimidine core with an amino group and a chlorine substituent, which are essential for its biological activity.

The biological activity of this compound is primarily attributed to its role as an inhibitor of key enzymes involved in cellular processes:

  • Focal Adhesion Kinases (FAK) and Pyk2 Inhibition:
    • This compound has been identified as a potent inhibitor of FAK and Pyk2 kinases. These kinases play crucial roles in cell adhesion, migration, and proliferation. Inhibition of these pathways can lead to reduced tumor growth and metastasis in cancer models .
  • Antifolate Activity:
    • Similar compounds in the pyrrolo[2,3-d]pyrimidine class have shown antifolate properties by inhibiting enzymes involved in purine biosynthesis. This suggests that 2-amino-4-chloro derivatives may also exhibit similar activity .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
FAK/Pyk2 InhibitionInhibits cell proliferation and migration
Antifolate ActivityInhibits purine biosynthesis
CytotoxicityInduces apoptosis in tumor cells

Case Studies

  • Tumor Cell Proliferation Inhibition:
    • A study demonstrated that related pyrrolo[2,3-d]pyrimidines inhibited the proliferation of various human tumor cell lines through FAK-mediated pathways. The specific analogs showed IC50 values significantly lower than traditional chemotherapeutics .
  • Mechanistic Insights:
    • Research indicated that the inhibition of FAK by this compound leads to reduced signaling through pathways that promote cell survival and proliferation. This was evidenced in assays measuring cell viability and apoptosis in cancer cell lines treated with the compound .

Properties

Molecular Formula

C6H5ClN4O

Molecular Weight

184.58 g/mol

IUPAC Name

2-amino-4-chloro-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one

InChI

InChI=1S/C6H5ClN4O/c7-4-2-1-3(12)9-5(2)11-6(8)10-4/h1H2,(H3,8,9,10,11,12)

InChI Key

QSBSYCIZIFWVLX-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(NC1=O)N=C(N=C2Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.